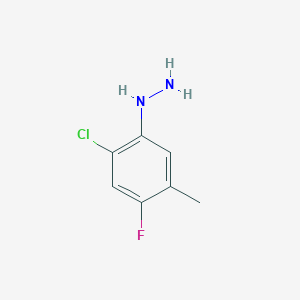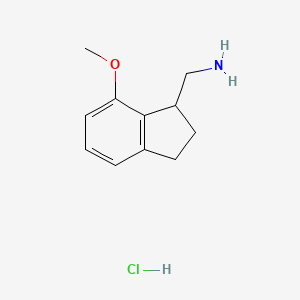
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by the presence of a cyclopropyl group, a 2-methylbenzylthio group, and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Thioether Formation: The synthesis of this compound typically involves the formation of a thioether bond. This can be achieved by reacting 1-cyclopropylethanone with 2-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenating agents like bromine or chlorine can be used to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thioether-containing compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and cyclopropyl groups may play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a fluorophenyl group instead of a methylbenzylthio group.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Similar to the above but with the fluorine atom in a different position on the phenyl ring.
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one: This compound lacks the thioether linkage.
Uniqueness: 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thioether linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-4-2-3-5-12(10)8-15-9-13(14)11-6-7-11/h2-5,11H,6-9H2,1H3 |
Clé InChI |
WDOUQJNVHYILPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSCC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)






![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)



